molecular formula C9H8N2O3 B12288084 methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B12288084
M. Wt: 192.17 g/mol
InChI Key: QVKOOXIUXOEWHU-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for further research in cancer therapy .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-4-11-8-6(7)2-5(12)3-10-8/h2-4,12H,1H3,(H,10,11)

InChI Key

QVKOOXIUXOEWHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)O

Origin of Product

United States

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